

Unveiling 9-Amino-NeuAc: A Synthetic Sialic Acid Analogue

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Compound of Interest

Compound Name: 9-Amino-NeuAc

Cat. No.: B10862030

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Addressing the Question of Natural Occurrence

9-Amino-N-acetylneuraminic acid (**9-Amino-NeuAc**) is a significant derivative of N-acetylneuraminic acid (Neu5Ac), the most prevalent member of the sialic acid family. A thorough review of scientific literature indicates that **9-Amino-NeuAc** is a synthetic analogue and is not known to occur naturally. While over 90 forms of sialic acid have been identified in nature, these are typically modifications such as N- and O-substitutions of the parent neuraminic acid structure.^{[1][2]} The amino group at the C-9 position of **9-Amino-NeuAc** is a result of chemical synthesis.^[3]

This guide provides a comprehensive overview of **9-Amino-NeuAc**, focusing on its synthesis, biological activities, and applications as a powerful tool in glycobiology research and therapeutic development. It is designed to be a valuable resource for researchers and professionals working with sialic acid analogues.

Data Presentation: Biological Activity of 9-Amino-NeuAc Analogues

While specific quantitative data for the inhibitory potency of **9-Amino-NeuAc** is not readily available in the provided search results, data for a closely related synthetic analogue, 9-

acetamido-N-acetylneuraminic acid (9-acetamido-Neu5Ac), highlights its role as a receptor determinant for Influenza C virus. This analogue is recognized by the virus but is resistant to the viral receptor-destroying enzyme, sialate 9-O-acetylesterase.^[3] This resistance makes it a valuable tool for studying virus-receptor interactions.

The table below summarizes the key findings related to the interaction of synthetic 9-substituted Neu5Ac analogues with Influenza C virus, demonstrating their utility in viral research.

Analogue	Function as Influenza C Receptor Determinant	Resistance to Viral Sialate 9-O-acetylesterase	Reference
9-acetamido-N-acetylneuraminic acid	Yes	Yes	[3]
9-azido-N-acetylneuraminic acid	No	Not Applicable	
9-amino-N-acetylneuraminic acid	No	Not Applicable	
9-hexanoylamido-N-acetylneuraminic acid	No	Not Applicable	

Experimental Protocols: Synthesis of 9-Substituted Sialic Acid Analogues

The generation of 9-substituted Neu5Ac analogues for research purposes involves a chemoenzymatic approach. The general methodology involves the enzymatic transfer of a synthetically modified sialic acid derivative from its CMP-activated form to an acceptor molecule on a cell surface or a glycoprotein.

Key Protocol: Enzymatic Transfer of Synthetic Sialic Acids to Erythrocytes

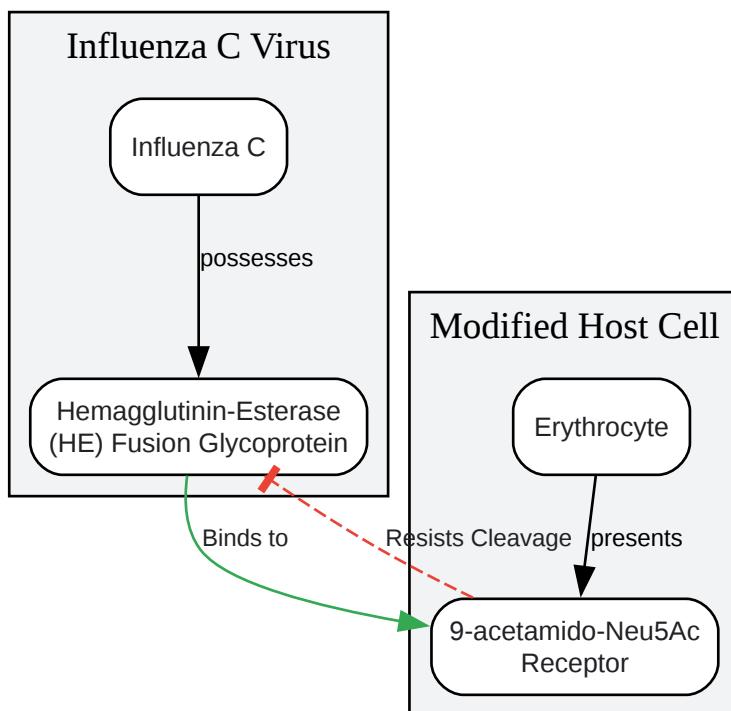
This protocol describes the modification of the cell surface of erythrocytes to present sialic acid analogues with different substituents at the C-9 position.

- Preparation of Asialo-Erythrocytes:
 - Wash fresh erythrocytes (e.g., from chicken or rat) with a suitable buffer (e.g., phosphate-buffered saline, pH 7.2).
 - Incubate the erythrocytes with a neuraminidase solution (e.g., from *Vibrio cholerae*) to remove endogenous sialic acids.
 - Wash the resulting asialo-erythrocytes extensively to remove the enzyme and cleaved sialic acids.
- Synthesis of CMP-Sialic Acid Analogues:
 - Synthesize the desired 9-substituted N-acetylneuraminic acid (e.g., 9-azido-Neu5Ac, 9-amino-Neu5Ac, 9-acetamido-Neu5Ac) using established organic chemistry methods.
 - Activate the synthetic sialic acid analogue to its corresponding CMP-glycoside (CMP-9-substituted-Neu5Ac) using a CMP-sialic acid synthetase.
- Enzymatic Transfer to Asialo-Erythrocytes:
 - Incubate the asialo-erythrocytes with the synthesized CMP-sialic acid analogue in the presence of a purified sialyltransferase. The choice of sialyltransferase will determine the linkage of the sialic acid to the cell surface glycans.
 - The reaction mixture should be appropriately buffered and may contain co-factors as required by the enzyme.
 - Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a sufficient period to allow for the transfer of the sialic acid analogue.
- Washing and Verification:
 - After incubation, wash the modified erythrocytes to remove unreacted substrates and the enzyme.
 - The successful incorporation of the synthetic sialic acid analogue can be verified using methods such as hemagglutination assays with specific viruses or lectins that recognize

the modified sialic acid.

Mandatory Visualization

The following diagrams illustrate the conceptual workflow for the synthesis of modified erythrocytes and the interaction of these cells with Influenza C virus.



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